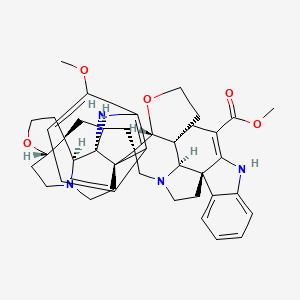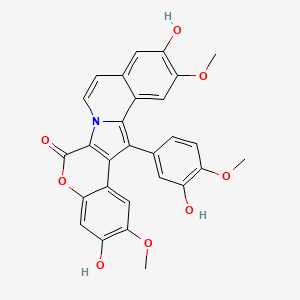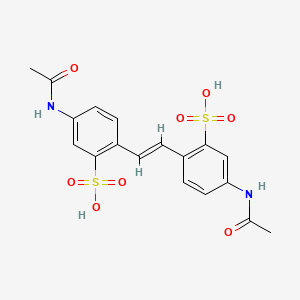
Callichiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Callichiline is a member of beta-carbolines.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Derivation
Callichiline, a dimeric indole alkaloid, has been a subject of interest due to its complex structure and derivation from natural sources. It was isolated from Callichilia barteri and is composed of two monomeric halves similar to vobtusine, specifically beninine and the vincadifformine analogue of beninine. This composition was determined through chemical reactions and spectral properties (Agwada, Gorman, Hesse, & Schmid, 1967). Additionally, the structure of callichiline and its derivatives were further elucidated using 13C NMR spectral method and single-crystal X-ray crystallographic analysis, confirming its molecular configuration (McPhail, Hagaman, Kunesch, Wenkert, & Poisson, 1983).
Biotechnology and Ethnopharmacology
In the realm of biotechnology and ethnopharmacology, the study of compounds like callichiline is essential. The development of plant callus cultures, for instance, is significant in the synthesis of bioactive secondary metabolites, which includes alkaloids similar to callichiline. These cultures have vast applications in pharmacology, agriculture, and horticulture (Efferth, 2019). The study of amino acids like proline in callus induction and plant stress resistance also relates indirectly to the study of complex alkaloids such as callichiline, as these amino acids play a role in plant adaptation and metabolic processes under stress conditions (Ashraf & Foolad, 2007).
Molecular and Cellular Biology
Research in molecular and cellular biology, especially in relation to cell cycle checkpoint genes and osmotic stress, is another area where the study of compounds like callichiline finds relevance. For example, the impact of polyethylene glycol on embryogenic callus of Medicago truncatula, leading to increased expression of the cell cycle checkpoint gene WEE1, illustrates the complex interplay between cellular mechanisms and external stressors. This research helps in understanding how cells respond to environmental changes, which is crucial for comprehending the action of bioactive compounds (Elmaghrabi, Rogers, Francis, & Ochatt, 2017).
Eigenschaften
CAS-Nummer |
31230-09-8 |
|---|---|
Produktname |
Callichiline |
Molekularformel |
C42H48N4O5 |
Molekulargewicht |
688.9 g/mol |
IUPAC-Name |
methyl (1R,1'S,4'R,6'R,10'S,12R,14'S,15'R,16S,17R,22R)-18'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,2'-9-oxa-13,16-diazaheptacyclo[11.9.2.01,15.04,15.06,10.06,14.017,22]tetracosa-17(22),18,20-triene]-10-carboxylate |
InChI |
InChI=1S/C42H48N4O5/c1-48-29-9-5-7-27-31(29)44-42-24-20-37-13-18-50-30(37)10-15-45(35(37)42)17-12-41(27,42)39(21-24)23-46-16-11-40-26-6-3-4-8-28(26)43-32(40)25(33(47)49-2)22-38(34(40)46)14-19-51-36(38)39/h3-9,24,30,34-36,43-44H,10-23H2,1-2H3/t24-,30-,34-,35-,36+,37+,38-,39+,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
AXSFWIGDSYMZQJ-JSVKVMEJSA-N |
Isomerische SMILES |
COC1=CC=CC2=C1N[C@]34[C@@]25CCN6[C@H]3[C@]7(CCO[C@H]7CC6)C[C@H]4C[C@]58CN9CC[C@@]12[C@@H]9[C@@]3([C@H]8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
SMILES |
COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
Kanonische SMILES |
COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)


![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)

![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)




